molecular formula C10H5ClF3N B1420407 6-Chloro-8-(trifluoromethyl)quinoline CAS No. 1065074-68-1

6-Chloro-8-(trifluoromethyl)quinoline

Cat. No. B1420407
M. Wt: 231.6 g/mol
InChI Key: OZRDWVIFEHZWCL-UHFFFAOYSA-N
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Description

6-Chloro-8-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . Its molecular formula is C10H5ClF3N .


Molecular Structure Analysis

The molecular structure of 6-Chloro-8-(trifluoromethyl)quinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 6-position with a chlorine atom and at the 8-position with a trifluoromethyl group .

Scientific Research Applications

  • Chemical Properties

    • Scientific Field : Chemistry
    • Application Summary : “6-Chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1065074-68-1 . It has a molecular weight of 231.6 .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of the compound .
    • Results or Outcomes : The compound is available for purchase from various chemical suppliers .
  • Safety Measures

    • Scientific Field : Safety and Health
    • Application Summary : When handling “6-Chloro-8-(trifluoromethyl)quinoline”, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing .
    • Methods of Application : These safety measures should be followed whenever handling the compound .
    • Results or Outcomes : Following these safety measures can help prevent potential harm or health risks associated with exposure to the compound .
  • Chemical Properties

    • Scientific Field : Chemistry
    • Application Summary : “6-Chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1065074-68-1 . It has a molecular weight of 231.6 .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of the compound .
    • Results or Outcomes : The compound is available for purchase from various chemical suppliers .
  • Safety Measures

    • Scientific Field : Safety and Health
    • Application Summary : When handling “6-Chloro-8-(trifluoromethyl)quinoline”, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .
    • Methods of Application : These safety measures should be followed whenever handling the compound .
    • Results or Outcomes : Following these safety measures can help prevent potential harm or health risks associated with exposure to the compound .

properties

IUPAC Name

6-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRDWVIFEHZWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674643
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-(trifluoromethyl)quinoline

CAS RN

1065074-68-1
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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